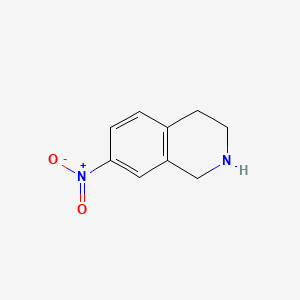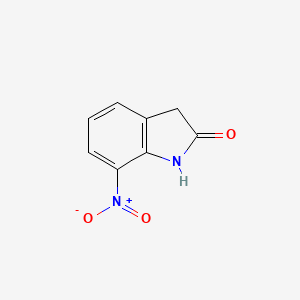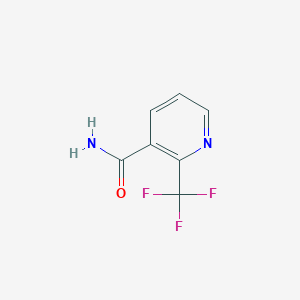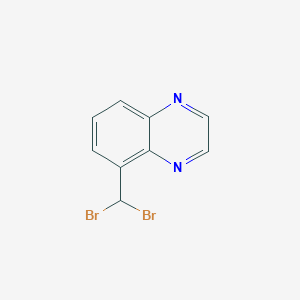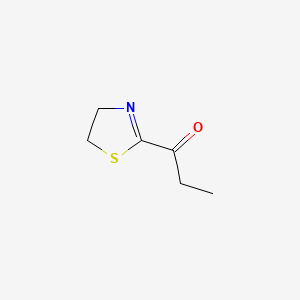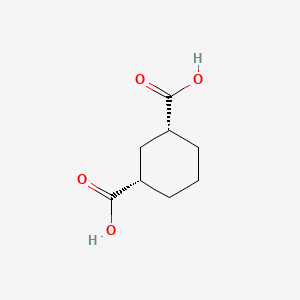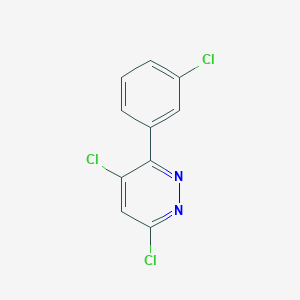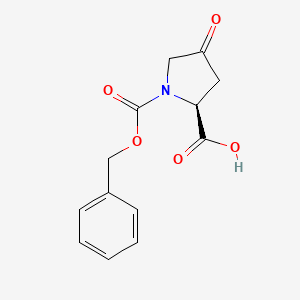![molecular formula C14H18BrN B1312464 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 626603-70-1](/img/structure/B1312464.png)
7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Photophysical Properties
- Synthesis Techniques: A study by Silva et al. (2021) details the synthesis of new 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], which are structurally similar to 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]. These compounds were obtained using the Clauson–Kaas reaction and demonstrated high emission properties and good photophysical values in aromatic structures of heterocycle molecules (Silva et al., 2021).
Biological Activity Testing
- Testing for Biological Activity: Research by Shirai et al. (1972, 1975) involved synthesizing variants of 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] for testing their biological activity. These studies focused on compounds related to galanthamine, a compound known for its anti-cholinesterase activity (Shirai, Yashiro, & Aoyama, 1972); (Shirai, Yashiro, & Sato, 1969).
Chemical Transformations
- Chemical Transformation Studies: Kuznetsov et al. (1991, 1993) investigated the bromination, nitration, N-acylation, and N-allylation of tetrahydrospiro[quinoline-cycloalkanes], which are related to the structure of interest. These studies focused on understanding the chemical reactivity and transformation possibilities of these compounds (Kuznetsov et al., 1991); (Kuznetsov et al., 1993).
Safety And Hazards
For safety and hazards, it’s generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN/c15-12-4-5-13-11(8-12)9-16-10-14(13)6-2-1-3-7-14/h4-5,8,16H,1-3,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBXNFZFCGENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3=C2C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

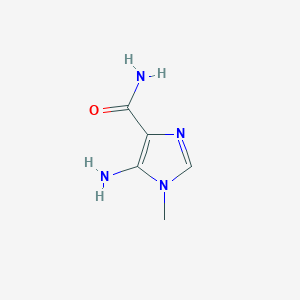
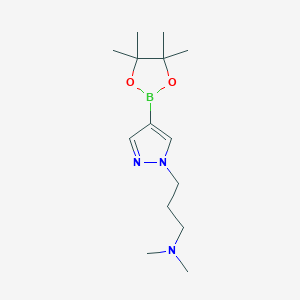
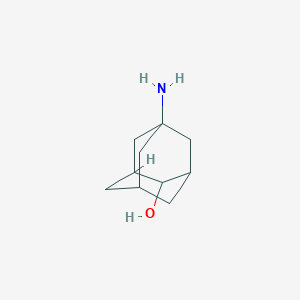
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
